

The Crystal Structure of Magnesium Bis(2-Hydroxy-2-Phenylacetate): A Technical Overview

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Compound of Interest

Compound Name: *Magnesium mandelate*

Cat. No.: *B095812*

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This technical guide provides an in-depth analysis of the crystal structure of magnesium bis(2-hydroxy-2-phenylacetate), also known as **magnesium mandelate**. This compound is of interest for its potential applications in pharmaceutical formulations. Understanding its solid-state structure is crucial for predicting its stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and characterization, and visualizes the experimental workflow.

Crystallographic Data Summary

The crystal structure of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a well-defined system, with the magnesium ion coordinated to the mandelate ligands and water molecules. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |
|----------------------|--|
| Chemical Formula | C ₁₆ H ₁₈ MgO ₈ |
| Formula Weight | 362.61 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2 ₁ 2 ₁ 2 ₁ |
| a | 6.134(1) Å |
| b | 15.111(2) Å |
| c | 18.222(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1688.1(4) Å ³ |
| Z | 4 |
| Density (calculated) | 1.425 g/cm ³ |

Experimental Protocols

The synthesis and crystallographic analysis of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate involve a straightforward aqueous reaction followed by single-crystal X-ray diffraction.

Synthesis of Magnesium Bis(2-Hydroxy-2-Phenylacetate) Dihydrate

The synthesis of the title compound is achieved through the reaction of D(-)-mandelic acid with a magnesium salt in an aqueous solution.

Materials:

- D(-)-mandelic acid

- Magnesium carbonate ($(\text{MgCO}_3)_4 \cdot \text{Mg}(\text{OH})_2 \cdot 5\text{H}_2\text{O}$)
- Deionized water

Procedure:

- A suspension of basic magnesium carbonate in deionized water is prepared.
- A stoichiometric amount of D(-)-mandelic acid is added to the suspension.
- The reaction mixture is stirred at room temperature. The evolution of carbon dioxide indicates the progress of the reaction.
- Stirring is continued until a clear solution is obtained, signifying the completion of the reaction.
- The resulting solution is filtered to remove any unreacted starting materials.
- The clear filtrate is then subjected to slow evaporation at ambient temperature.
- Colorless, needle-like crystals of magnesium bis[D(-)-mandelate] dihydrate suitable for X-ray diffraction are obtained upon evaporation.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a single crystal of the synthesized compound.

Instrumentation:

- Enraf-Nonius CAD-4 diffractometer
- Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Graphite monochromator

Data Collection and Refinement:

- A suitable single crystal was mounted on a glass fiber.

- The crystal was cooled to -78 °C to minimize thermal vibrations.
- Unit cell parameters were determined and refined from a set of 25 accurately centered reflections.
- Intensity data were collected using the ω -scan technique.
- The structure was solved by direct methods using the SHELXS-97 software.
- The structure was refined by full-matrix least-squares on F^2 using the SHELXL-97 software.
- All non-hydrogen atoms were refined anisotropically.
- Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural determination of magnesium bis(2-hydroxy-2-phenylacetate) dihydrate.

Caption: Synthesis and crystallographic analysis workflow.

There are no specific signaling pathways directly described for magnesium bis(2-hydroxy-2-phenylacetate) in the provided context. Therefore, a signaling pathway diagram is not applicable.

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